molecular formula C23H26N2O B1294783 Malachite Green Carbinol base CAS No. 510-13-4

Malachite Green Carbinol base

Cat. No.: B1294783
CAS No.: 510-13-4
M. Wt: 346.5 g/mol
InChI Key: LXHOGENDFZKPSF-UHFFFAOYSA-N
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Description

Malachite Green Carbinol base is an organic compound with the chemical formula C23H26N2O. It is a derivative of Malachite Green, a well-known triphenylmethane dye. The compound is used in various applications, including as a pH indicator, a biological stain, and in the textile industry for dyeing materials such as silk, wool, and leather .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Malachite Green Carbinol base plays a significant role in biochemical reactions, particularly in its interactions with DNA and proteins. It intercalates with DNA, showing a preference for adenine-thymine-rich regions . This interaction can lead to the formation of covalent DNA adducts, which may result in mutagenic effects. Additionally, this compound can induce lipid peroxidation and cell transformation in mammalian cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It exhibits marked cytotoxicity in mammalian cells, leading to cell death and transformation . The compound can also influence cell signaling pathways and gene expression, potentially acting as a tumor promoter due to its ability to generate reactive oxygen species . These effects highlight the compound’s potential impact on cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming intercalated complexes that disrupt normal DNA function . This binding can inhibit or activate specific enzymes involved in DNA replication and repair. Additionally, the compound’s ability to induce lipid peroxidation suggests it may interact with cellular membranes, leading to oxidative stress and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and exposure to light . Long-term studies have shown that this compound can persist in tissues, leading to prolonged cytotoxic effects and potential carcinogenicity . These findings underscore the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antifungal activity in aquaculture . At higher doses, it can cause toxic effects, including cytotoxicity and potential carcinogenicity . These threshold effects highlight the need for careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation . The compound can undergo chemical and metabolic reduction to its leuco derivative, which has a longer tissue half-life . These metabolic processes can affect the compound’s overall impact on cellular function and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malachite Green Carbinol base can be synthesized through the reduction of Malachite Green. The process involves the use of reducing agents such as sodium borohydride or zinc dust in the presence of an acid . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated levels.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes. The compound is often synthesized in batch reactors where precise control over reaction conditions, such as temperature, pH, and concentration of reactants, is maintained to ensure high yield and purity .

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHOGENDFZKPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060149
Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green crystalline solid; [Sigma-Aldrich MSDS]
Record name Malachite Green carbinol base
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CAS No.

510-13-4
Record name Malachite green carbinol
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Record name Malachite Green carbinol
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-
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Record name α,α-bis(p-dimethylaminophenyl)benzyl alcohol
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Record name MALACHITE GREEN CARBINOL BASE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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